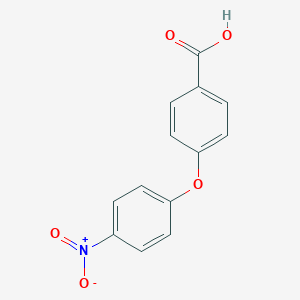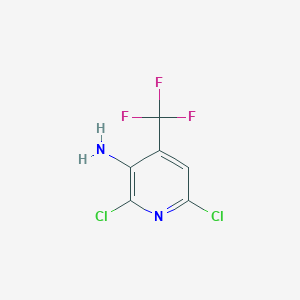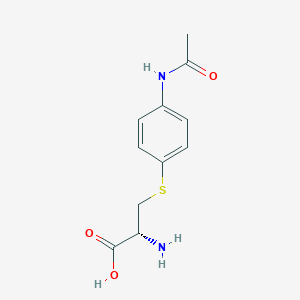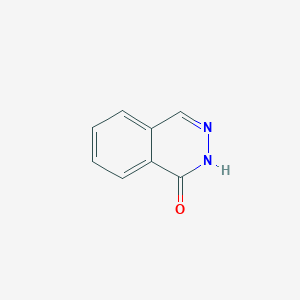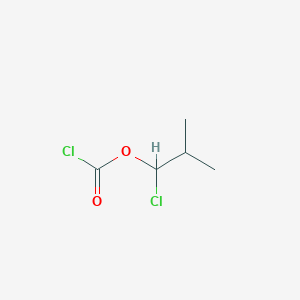
Cerium(IV)-sulfat-Tetrahydrat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cerium(IV) sulfate tetrahydrate, also known as ceric sulfate tetrahydrate, is an inorganic compound with the chemical formula Ce(SO₄)₂·4H₂O. It appears as yellow-orange crystals and is moderately soluble in water and dilute acids. This compound is known for its strong oxidizing properties, especially under acidic conditions .
Wissenschaftliche Forschungsanwendungen
Cerium(IV) sulfate tetrahydrate has a wide range of applications in scientific research:
Chemistry: It is used as an oxidizing agent in redox titrations and various organic synthesis reactions.
Biology: It is employed in the study of oxidative stress and its effects on biological systems.
Medicine: Research is being conducted on its potential use in cancer treatment due to its oxidative properties.
Wirkmechanismus
Target of Action
Cerium(IV) sulfate tetrahydrate is primarily used as an oxidizing agent in various chemical reactions . Its primary targets are substances that can be oxidized, such as secondary alcohols and organic compounds .
Mode of Action
The compound’s mode of action involves the transfer of oxygen atoms to other substances, leading to their oxidation . For instance, it can catalyze the selective oxidation of secondary alcohols to the corresponding ketones using sodium bromate as the oxidant . It also participates in the oxidation of dicarboxylic acids by cerium (IV) sulfate in the context of the Belousov–Zhabotinsky (BZ) oscillating reaction .
Biochemical Pathways
The oxidation reactions catalyzed by Cerium(IV) sulfate tetrahydrate can affect various biochemical pathways. For example, the oxidation of secondary alcohols to ketones is a crucial step in many metabolic pathways . In the BZ oscillating reaction, the interaction of cerium (IV) with organic compounds leads to a series of redox reactions that result in color changes .
Pharmacokinetics
It’s worth noting that it is soluble in water , which can affect its distribution and elimination.
Result of Action
The primary result of Cerium(IV) sulfate tetrahydrate’s action is the oxidation of target substances. This can lead to various molecular and cellular effects depending on the specific reaction. For example, the oxidation of secondary alcohols results in the formation of ketones , which can have various biological effects.
Action Environment
The action of Cerium(IV) sulfate tetrahydrate can be influenced by various environmental factors. For instance, its solubility in water can affect its distribution and reactivity . Additionally, its reactivity can be influenced by the pH of the environment . It’s also worth noting that Cerium(IV) sulfate tetrahydrate is considered hazardous for the environment, being very toxic to aquatic life with long-lasting effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cerium(IV) sulfate tetrahydrate can be synthesized by reacting fine, calcined cerium(IV) oxide with concentrated sulfuric acid. The reaction typically yields the tetrahydrate form of cerium(IV) sulfate .
Industrial Production Methods: In industrial settings, cerium(IV) sulfate tetrahydrate is produced by dissolving cerium(IV) oxide in sulfuric acid, followed by crystallization. The process involves heating the mixture to facilitate the reaction and then cooling it to allow the formation of tetrahydrate crystals .
Types of Reactions:
Oxidation: Cerium(IV) sulfate tetrahydrate is a strong oxidizing agent. It can oxidize various organic and inorganic compounds.
Reduction: When reduced, cerium(IV) sulfate forms cerium(III) sulfate.
Substitution: It can participate in substitution reactions where sulfate ions are replaced by other anions.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include dilute hydrochloric acid and sulfite ions.
Reduction Reactions: Reducing agents such as oxalic acid can be used to reduce cerium(IV) sulfate to cerium(III) sulfate.
Major Products:
Oxidation: The major products include oxidized forms of the reactants and cerium(III) sulfate.
Reduction: The primary product is cerium(III) sulfate.
Vergleich Mit ähnlichen Verbindungen
Cerium(IV) ammonium sulfate: Another cerium(IV) compound with strong oxidizing properties.
Cerium(IV) nitrate: Used in similar applications as an oxidizing agent.
Cerium(III) sulfate: The reduced form of cerium(IV) sulfate, used in different redox reactions.
Uniqueness: Cerium(IV) sulfate tetrahydrate is unique due to its specific crystalline form and its ability to form stable tetrahydrate crystals. Its strong oxidizing properties and moderate solubility in water and dilute acids make it particularly useful in various chemical and industrial applications .
Eigenschaften
CAS-Nummer |
10294-42-5 |
|---|---|
Molekularformel |
CeH9O12S2 |
Molekulargewicht |
405.3 g/mol |
IUPAC-Name |
cerium(3+);hydrogen sulfate;sulfate;tetrahydrate |
InChI |
InChI=1S/Ce.2H2O4S.4H2O/c;2*1-5(2,3)4;;;;/h;2*(H2,1,2,3,4);4*1H2/q+3;;;;;;/p-3 |
InChI-Schlüssel |
ZBNJQJDKRZKDSV-UHFFFAOYSA-K |
SMILES |
O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+4] |
Kanonische SMILES |
O.O.O.O.OS(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+3] |
Piktogramme |
Irritant |
Synonyme |
Ceric Sulfate Tetrahydrate; Cerium Disulfate Tetrahydrate; Cerium Sulfate (Ce(SO4)2) Tetrahydrate; Cerium Sulfate Tetrahydrate; Cerium(4+) Sulfate Tetrahydrate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




